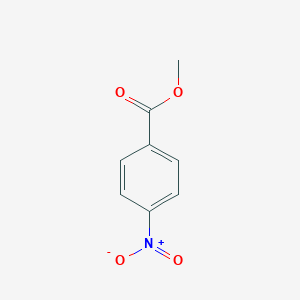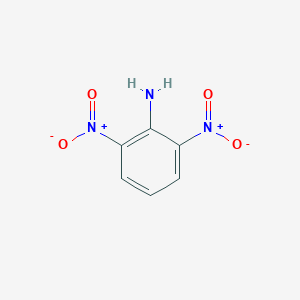
Methyl 4-nitrobenzoate
概要
説明
Methyl 4-nitrobenzoate is a chemical compound with the molecular formula C8H7NO4 . It is a light yellow to yellow fine crystalline powder . It is used in the biochemical characterization of NfsA, the Escherichia coli major nitroreductase exhibiting a high amino acid sequence homology to Frp, a Vibrio harveyi flavin oxidoreductase .
Synthesis Analysis
The synthesis of Methyl 4-nitrobenzoate involves the reaction of 4-nitrobenzohydrazide and N-methyl-4-nitrobenzohydrazide with carbon disulfide and alkyl halides in the presence of triethylamine . The process requires careful temperature control to ensure successful synthesis .Molecular Structure Analysis
The molecular structure of Methyl 4-nitrobenzoate consists of a benzene ring attached to a nitro group (NO2) and a methyl ester group (COOCH3) . The average mass of the molecule is 181.145 Da .Physical And Chemical Properties Analysis
Methyl 4-nitrobenzoate has a melting point of 94-96 °C and a boiling point of 314.24°C . It has a density of 1.4283 and a refractive index of 1.5468 . It is soluble in methanol .科学的研究の応用
Synthesis and Educational Applications
- Methyl 4-nitrobenzoate is used in educational contexts, specifically in introductory organic chemistry courses. An experiment demonstrating its synthesis via a simple Fischer esterification reaction, which involves a one-pot reaction, has been developed. This synthesis process is notable for its quick reaction time (30 min to 16 h) and the distinct color change during liquid-liquid extraction, aiding in the teaching of organic chemistry concepts (Kam, Levonis, & Schweiker, 2020).
Solubility and Thermodynamic Studies
- Studies on the solubility of related compounds, such as 3-methyl-4-nitrobenzoic acid, provide valuable insights. These studies have measured the solubility of this compound in various organic solvents and temperature ranges, which is crucial for optimizing purification processes in pharmaceutical and chemical industries (Wu, Di, Zhang, & Zhang, 2016).
Crystal Structure Analysis
- Research has been conducted on the crystal structures of similar compounds, like methyl 4-hydroxy-3-nitrobenzoate. These studies involve analyzing hydrogen bonding and molecular interactions within the crystal structures, which are essential for understanding the material properties and designing new materials with desired characteristics (Fu, Li, & Simpson, 2012).
Nonlinear Optical Material Characterization
- Methyl 4-nitrobenzoate derivatives have been studied for their potential as nonlinear optical materials. Investigations into the molecular structure, vibrational analysis, thermal, and mechanical characteristics of these compounds contribute to the development of new materials for optical applications (Bharathi, Ahila, Mohana, Chakkaravarthi, & Anbalagan, 2016).
Biodegradation Studies
- Biodegradation studies have investigated the breakdown of nitroaromatic compounds, including those related to methyl 4-nitrobenzoate. Understanding the microbial degradation pathways of these compounds is important for environmental remediation and pollution control (Haigler & Spain, 1993).
作用機序
Target of Action
Methyl 4-nitrobenzoate is a synthetic compound that is primarily used in biochemical research It’s known to be used in the biochemical characterization of nfsa, the escherichia coli major nitroreductase .
Mode of Action
The mode of action of Methyl 4-nitrobenzoate involves nitration, a process where a nitro group is added to a molecule . The carbonyl group in Methyl 4-nitrobenzoate is an electron withdrawing group (EWG), which deactivates the benzene ring . Protonation of the ester carbonyl group by the solvent (H2SO4) increases its EW effect .
Biochemical Pathways
Nitroaromatic compounds like methyl 4-nitrobenzoate are known to be involved in various bacterial degradation pathways . These pathways illustrate how bacteria evolve to assimilate new carbon sources .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18115 and appears as flakes . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in biochemical research, it’s likely that the compound’s actions result in changes at the molecular level that can be studied for various biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-nitrobenzoate. For instance, it’s recommended to avoid dust formation and breathing vapors, mist, or gas when handling the compound . Adequate ventilation is also necessary . These precautions suggest that the compound’s action can be influenced by environmental conditions such as air quality and ventilation.
Safety and Hazards
特性
IUPAC Name |
methyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAHJGBFDPSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022085 | |
| Record name | Methyl p-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitrobenzoate | |
CAS RN |
619-50-1 | |
| Record name | Methyl 4-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-nitrobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl p-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL P-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMN8CTH864 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of Methyl 4-nitrobenzoate? What spectroscopic data is available?
A1: Methyl 4-nitrobenzoate (C8H7NO4) is an organic compound. Its structure consists of a benzene ring with a nitro group (-NO2) at the para position and a methyl ester (-COOCH3) group at the first position. Structural characterization has been performed using X-ray analysis [], revealing that the nitro group is essentially coplanar with the benzene ring while the methoxycarbonyl group shows a slight deviation from planarity. This information can be further complemented by techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for comprehensive structural elucidation [].
Q2: How does the structure of Methyl 4-nitrobenzoate influence its applications, particularly in material science?
A2: The planar arrangement of molecules within the crystal structure of Methyl 4-nitrobenzoate results in high anisotropy []. This property makes it an attractive material for the development of terahertz polarizers, as demonstrated by its successful application in creating a polarizer with a high degree of polarization (76%) at 2.74 THz [].
Q3: Has Methyl 4-nitrobenzoate been explored for its catalytic properties?
A3: While Methyl 4-nitrobenzoate itself is not generally recognized as a catalyst, it serves as a reactant in reactions catalyzed by gold(I)-thiolate oligomers (AuSOs) []. These oligomers exhibit efficient catalytic activity in the hydrogenation of nitroaromatics. For instance, they can catalyze the hydrogenation of Methyl 4-nitrobenzoate with sodium borohydride (NaBH4) [], highlighting its role in exploring the catalytic potential of AuSOs.
Q4: Are there any studies on the supramolecular architecture of complexes incorporating Methyl 4-nitrobenzoate as a building block?
A4: Research has investigated the use of Methyl 4-nitrobenzoate as an anion in the formation of supramolecular architectures with cobalt(III)-1,10-phenanthroline complexes []. These complexes, with the general formula [Co(phen)2CO3]L·nH2O (where phen = 1,10-phenanthroline and L = 4-nitrobenzoate), tend to assemble into 2D layer structures stabilized by water molecules acting as linkers between the anions and cations []. This assembly is further supported by weak non-covalent interactions like hydrogen bonding and π-π interactions [].
Q5: Are there any reported synthetic routes for Methyl 4-nitrobenzoate?
A5: Methyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid []. An efficient method involves reacting 4-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal in basic solvents like tetrahydrofuran or 1,4-dioxane []. This reaction proceeds through the formation of an iminium carboxylate intermediate, which then yields Methyl 4-nitrobenzoate, N,N-dimethylformamide, and methanol upon workup []. This method offers high yields and avoids undesired side reactions.
Q6: Are there any known applications of Methyl 4-nitrobenzoate in the study of cyclodextrins?
A6: α-Cyclodextrin has been shown to catalyze the hydrolysis of 2,2,2-trifluoroethyl 4-nitrobenzoate []. This reaction proceeds through the formation of a complex between the ester and α-cyclodextrin, with the nitro group of the ester entering the cyclodextrin cavity first []. This interaction highlights the potential of studying cyclodextrin-catalyzed reactions using Methyl 4-nitrobenzoate derivatives as model substrates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)






![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)

